![molecular formula C11H12N2O3 B2964947 3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid CAS No. 953727-19-0](/img/structure/B2964947.png)
3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid
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Overview
Description
“3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid” is a chemical compound with a molecular weight of 204.23 . It is a powder at room temperature . The IUPAC name for this compound is 3-(tert-butyl)isoxazolo[5,4-b]pyridine-5-carbaldehyde .
Molecular Structure Analysis
The molecular structure of “3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid” includes a 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Physical And Chemical Properties Analysis
“3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid” is a powder at room temperature . Its melting point is between 47-48 degrees Celsius .Scientific Research Applications
Antimicrobial Activity
The oxazole ring, a component of the 3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid structure, has been associated with antimicrobial properties . This compound could be explored for its potential use in developing new antimicrobial agents that can be effective against resistant strains of bacteria and other pathogens.
Anticancer Research
Fused pyridine derivatives, like the one , have shown promise in anticancer research . They can be designed to interfere with specific biological pathways that are crucial for cancer cell survival, making them potential candidates for targeted cancer therapies.
Drug Design and Solubility
The structural features of 3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid contribute positively to the solubility, polarity, and lipophilicity of compounds . These properties are highly valuable in drug design, especially for increasing the bioavailability of drugs.
Biological Activity Enhancement
The oxazole ring is known to enhance the biological activity of pharmaceutical compounds. Incorporating this moiety into drug molecules can improve their efficacy and potency .
Material Science
In material science, the unique chemical structure of this compound could be utilized in the synthesis of novel materials with specific electronic or photonic properties .
Chemical Synthesis Intermediate
This compound serves as an intermediate in chemical syntheses, particularly in the preparation of more complex molecules for pharmaceutical research . Its reactivity can be harnessed to create diverse chemical entities.
Safety and Hazards
The safety information for “3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid” includes several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
Oxazole derivatives, which “3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid” is a part of, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They have been used as intermediates for the synthesis of new chemical entities and have a wide spectrum of biological activities . This suggests that “3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid” and similar compounds may have potential for future research and development in medicinal chemistry .
Mechanism of Action
Biochemical Pathways
More research is needed to elucidate the specific pathways and their downstream effects .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound .
Result of Action
Some compounds have shown potent growth inhibition properties against certain human cancer cell lines , but it is unclear if this compound has similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid interacts with its targets .
properties
IUPAC Name |
3-tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-11(2,3)8-7-4-6(10(14)15)5-12-9(7)16-13-8/h4-5H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDBNPDVIQMHPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC2=C1C=C(C=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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